O-Methyl diisopropylcarbamothioate

Description

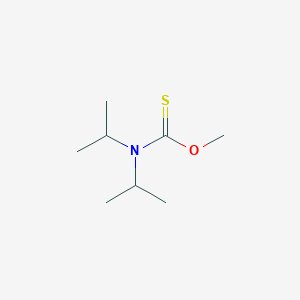

O-Methyl diisopropylcarbamothioate is a thiocarbamate derivative characterized by a carbamothioate backbone with diisopropyl substituents and an O-methyl group. Its structure plays a critical role in its biochemical activity, particularly in interactions with protein targets. Research highlights that O-methylation significantly impacts its efficacy; compounds with two O-methyl groups (e.g., derivatives 17 and 19) exhibit notable activity, whereas those without (e.g., compound 11) or with excessive methylation (e.g., compound 21) are inactive . This underscores the importance of steric and electronic modifications in modulating biological function.

Properties

Molecular Formula |

C8H17NOS |

|---|---|

Molecular Weight |

175.29 g/mol |

IUPAC Name |

O-methyl N,N-di(propan-2-yl)carbamothioate |

InChI |

InChI=1S/C8H17NOS/c1-6(2)9(7(3)4)8(11)10-5/h6-7H,1-5H3 |

InChI Key |

JDHKPDJLHKBIRQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(C(C)C)C(=S)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Methyl diisopropylcarbamothioate typically involves the reaction of diisopropylamine with carbon disulfide to form diisopropylcarbamodithioic acid. This intermediate is then methylated using methyl iodide to yield this compound. The reaction conditions generally include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the deprotonation of diisopropylamine and the subsequent nucleophilic attack on carbon disulfide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the reagents. The reaction conditions are optimized to achieve high yields and purity of the final product. Additionally, purification steps such as distillation or recrystallization are employed to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

O-Methyl diisopropylcarbamothioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol.

Substitution: Nucleophilic substitution reactions can replace the O-methyl group with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like thiols, amines, or alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted carbamothioates depending on the nucleophile used.

Scientific Research Applications

O-Methyl diisopropylcarbamothioate has found applications in several scientific research areas:

Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.

Medicine: Investigated for its potential therapeutic applications, including as an antiparasitic agent.

Industry: Utilized in the production of pesticides and herbicides due to its ability to inhibit specific enzymes in pests.

Mechanism of Action

The mechanism of action of O-Methyl diisopropylcarbamothioate involves the inhibition of enzymes by forming a covalent bond with the active site. This covalent modification prevents the enzyme from catalyzing its substrate, leading to a loss of enzyme activity. The molecular targets include enzymes such as acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound can cause an accumulation of acetylcholine, leading to overstimulation of the nervous system in pests.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The following analysis compares O-methyl diisopropylcarbamothioate with structurally related thiocarbamates and organophosphates, focusing on substituent effects, activity, and applications.

Thiocarbamate Derivatives

Compound 11 (No O-Methyl Group)

- Structure : Lacks O-methyl groups but retains the diisopropylcarbamothioate backbone.

- Activity : Inactive in primary screens, emphasizing the necessity of O-methylation for activity .

- Implication : The absence of O-methyl groups likely disrupts optimal binding interactions with target proteins.

Compound 21 (Four O-Methyl Groups)

- Structure : Contains four O-methyl groups, introducing steric bulk.

- Activity : Inactive, suggesting excessive methylation hinders molecular recognition .

- Implication : A balance between hydrophobicity and steric accessibility is critical for functionality.

O-(2-Methylpropyl) N-Ethylcarbamothioate

- Structure : Features an N-ethyl group and O-(2-methylpropyl) substituent instead of diisopropyl and O-methyl groups.

- Key Difference : The N-ethyl and branched O-alkyl chain may enhance lipophilicity, favoring industrial applications over targeted bioactivity.

Organophosphate Analog: Dimethoate and Derivatives

Dimethoate-(O,O-Dimethyl-d6)

- Structure: A deuterated organophosphate with O,O-dimethyl-d6 and phosphorodithioate groups.

- Application : Primarily used as an analytical standard due to isotopic labeling .

- Contrast : Unlike this compound, Dimethoate derivatives exhibit insecticidal activity via acetylcholinesterase inhibition, highlighting divergent mechanisms despite shared O-methyl motifs.

Structural and Functional Data Table

Key Research Findings

- Optimal Methylation : Two O-methyl groups in this compound maximize activity by balancing steric effects and hydrogen-bonding capacity .

- Substituent Sensitivity : Replacing diisopropyl with smaller groups (e.g., N-ethyl) shifts applications from biological to industrial contexts due to altered physicochemical properties .

- Class-Specific Activity: Thiocarbamates (e.g., this compound) and organophosphates (e.g., Dimethoate) differ fundamentally in mechanism, despite superficial structural similarities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.